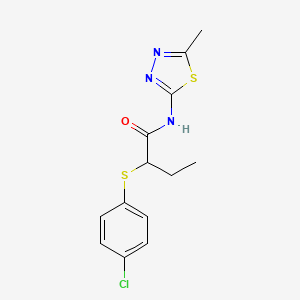

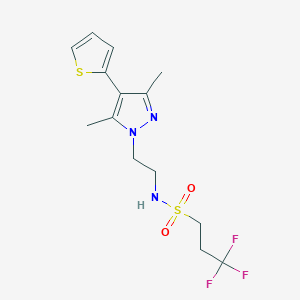

![molecular formula C17H14N2OS B3005172 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide CAS No. 474305-39-0](/img/structure/B3005172.png)

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is characterized by the presence of an acetamide group attached to the benzothiazole moiety. This class of compounds has been the subject of research due to their potential photophysical properties and biological activities, including antitumor and antimicrobial effects .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. In one study, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another approach used the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, which was prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides is influenced by the nature of the substituents on the benzothiazole ring. Hydrogen bonding plays a significant role in the assembly of these molecules. For instance, in one of the synthesized N-(benzo[d]thiazol-2-yl)acetamide molecules, water molecules act as bridges, forming hydrogen bonds with the amide NH and the carbonyl oxygen, as well as with the thiazole nitrogen .

Chemical Reactions Analysis

Benzothiazole acetamides can participate in various chemical reactions due to their reactive sites. The amide group can engage in hydrogen bonding, as seen in the formation of molecular dimers and hydrogen-bonded rings in the presence of water or acetic acid . The presence of the acetamide group also allows for further chemical modifications, which can be utilized to synthesize compounds with different heterocyclic rings, as demonstrated in the synthesis of antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides are determined by their molecular structure and the nature of their substituents. These compounds have shown potential in photophysical applications due to their ability to form hydrogen-bonded assemblies . Additionally, their chemical reactivity has been exploited in the development of compounds with significant biological activities, such as antitumor and antimicrobial agents . The antimicrobial activity of these compounds has been evaluated against various bacterial and fungal species, with some compounds exhibiting potent activity and the ability to form strong interactions with biological targets as suggested by docking studies .

科学的研究の応用

Antitumor Activity

- Research has shown that derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide demonstrate potential antitumor activity against various human tumor cell lines. Specifically, compounds with benzimidazole and imidazole substituents showed considerable anticancer activity against selected cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Agents

- Novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal species. Some compounds in this series showed potent antimicrobial activity (Incerti et al., 2017).

Monoacylglycerol Lipase Inhibitors

- A study on N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives found that they inhibit the human monoacylglycerol lipase enzyme, which could be significant in developing treatments for certain cancers, particularly breast cancer (Afzal et al., 2016).

Antioxidant and Anti-inflammatory Compounds

- Certain derivatives of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown both antioxidant and anti-inflammatory activities in various assays, suggesting their potential in therapeutic applications (Koppireddi et al., 2013).

Anticonvulsant Evaluation

- Derivatives of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have been synthesized and evaluated for anticonvulsant activities, showing significant efficacy in certain models (Nath et al., 2021).

Cytotoxic Agents

- Some 2-phenyl benzothiazole derivatives synthesized for cancer treatment showed potent cytotoxic activity against breast cancer cell lines, suggesting their potential as anticancer agents (Firoozpour et al., 2018).

Quantum Mechanical Studies

- Studies involving quantum mechanical analyses and molecular docking have been conducted on benzothiazolinone acetamide analogs, revealing their potential in applications like dye-sensitized solar cells and as COX1 inhibitors (Mary et al., 2020).

Selective β3-Adrenergic Receptor Agonists

- Certain N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been identified as selective β3-adrenergic receptor agonists, which could be relevant in treating obesity and type 2 diabetes (Maruyama et al., 2012).

特性

IUPAC Name |

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOKWQIYHADHPP-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

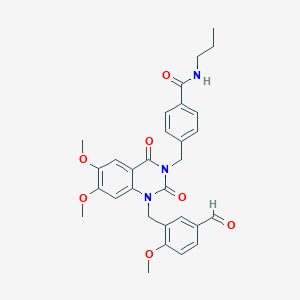

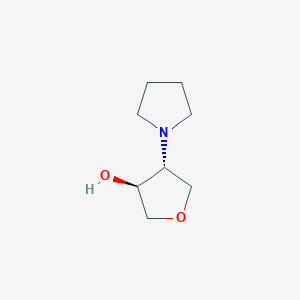

![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

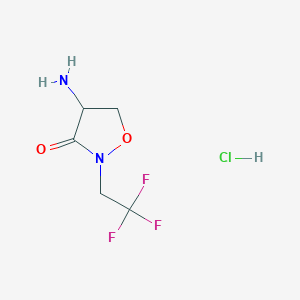

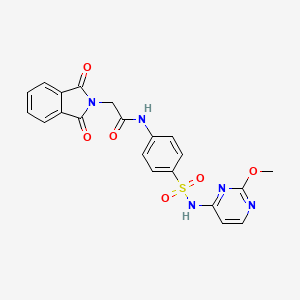

![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)

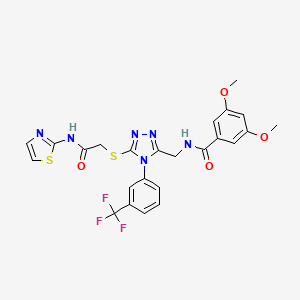

![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)